molecular formula C13H7BrCl2O2 B2788180 4-Bromo-2-(3,5-dichlorophenoxy)benzaldehyde CAS No. 1153550-29-8

4-Bromo-2-(3,5-dichlorophenoxy)benzaldehyde

Cat. No. B2788180
CAS RN: 1153550-29-8
M. Wt: 346
InChI Key: XFJMPQFPVTUAPD-UHFFFAOYSA-N
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Description

4-Bromo-2-(3,5-dichlorophenoxy)benzaldehyde is a chemical compound with the molecular formula C13H7BrCl2O2 . It is used as a nonacid degradable linker for solid-phase synthesis and is an important raw material and intermediate used in organic synthesis, Pharmaceuticals, agrochemicals, and dyestuffs .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H7BrCl2O2/c14-9-2-1-8 (7-17)13 (3-9)18-12-5-10 (15)4-11 (16)6-12/h1-7H . The molecular weight of the compound is 346.01 .


Chemical Reactions Analysis

The bromoaryl group of 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde, followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde . This reaction could potentially be applicable to this compound as well.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 346.01 . It is a powder at room temperature .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

4-Bromo-2-(3,5-dichlorophenoxy)benzaldehyde serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules, such as pharmaceutical intermediates . Its derivatives have potential applications in drug discovery and development. For instance, substituted benzaldehydes play a crucial role in designing ligands for metal coordination chemistry and in producing flavoring agents, agrochemicals, and cosmetics.

Anticancer Agent Synthesis

This compound is a key starting material in the total synthesis of an anticancer agent called (-)-taxol . Taxol is widely used in cancer chemotherapy, and its synthesis involves several steps, with this compound as an essential precursor.

Spectroscopic Studies

Researchers have conducted spectroscopic studies on benzaldehyde derivatives, including this compound. Infrared (IR) spectroscopy, in particular, provides insights into molecular vibrational transitions. The interaction between the compound and solvents (known as solvent effect) influences its IR spectra. Theoretical models, such as density functional theory (DFT), help evaluate solvent effects and correlate experimental data .

Crystallography and Crystal Growth

Studies involving crystallography and crystal growth have explored related compounds. For example, a new ionic stilbazolium family crystal, (E)-4-(5-Bromo-2-hydroxystyryl)-1-methyl pyridinium iodide (MBHPI), was grown using methanol and acetonitrile as solvents. Single crystal X-ray diffraction analysis verified the crystalline structure of MBHPI .

Biological Activity Investigations

Researchers have investigated the biological activities of benzaldehyde derivatives. Substituted chalcones derived from benzaldehydes exhibit properties such as anti-bacterial, anti-tumor, anti-inflammatory, anti-fungal, and anti-oxidant effects . Further studies on this compound may reveal additional bioactive properties.

properties

IUPAC Name

4-bromo-2-(3,5-dichlorophenoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl2O2/c14-9-2-1-8(7-17)13(3-9)18-12-5-10(15)4-11(16)6-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJMPQFPVTUAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC2=CC(=CC(=C2)Cl)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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